4-Chlorobenzene-1-sulfonoimidamide hydrochloride
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Overview
Description
4-Chlorobenzene-1-sulfonoimidamide hydrochloride is a white crystalline compound with the molecular formula C6H8Cl2N2OS and a molecular weight of 227.1 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of benzene derivatives followed by sulfonation and subsequent conversion to the sulfonoimidamide form. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as chlorine gas .
Chemical Reactions Analysis
4-Chlorobenzene-1-sulfonoimidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Nucleophilic Reactions: The compound can also undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Common reagents used in these reactions include sulfuric acid, chlorine gas, and sodium hydroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
4-Chlorobenzene-1-sulfonoimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobenzene-1-sulfonoimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
4-Chlorobenzene-1-sulfonoimidamide hydrochloride can be compared with other benzene derivatives, such as:
Chlorobenzene: Similar in structure but lacks the sulfonoimidamide group.
Benzene-1-sulfonoimidamide: Similar but without the chlorine substituent.
The presence of both the chlorine and sulfonoimidamide groups in this compound makes it unique and provides distinct chemical properties that are valuable in various applications .
Properties
Molecular Formula |
C6H8Cl2N2OS |
---|---|
Molecular Weight |
227.11 g/mol |
IUPAC Name |
1-(aminosulfonimidoyl)-4-chlorobenzene;hydrochloride |
InChI |
InChI=1S/C6H7ClN2OS.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H3,8,9,10);1H |
InChI Key |
FAWKEELHKOOHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)N)Cl.Cl |
Origin of Product |
United States |
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